2-氨基-5-(二氟甲氧基)-4-甲氧基苯甲酸

描述

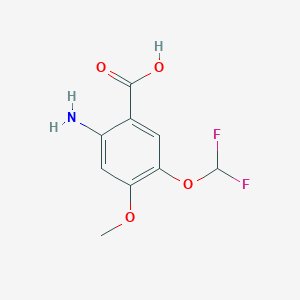

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H9F2NO4 and its molecular weight is 233.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药:荧光化学传感器

该化合物已被用于开发荧光化学传感器,特别是用于检测Mg2+离子 。 这些传感器对于诊断和监测各种健康状况非常有价值,因为Mg2+离子在许多生理过程中起着至关重要的作用。

农业:作物保护

在农业领域,该化合物的衍生物可以被用于探索其在作物保护方面的潜力。 众所周知,氟原子的存在会增强农药的生物活性,使其对害虫更有效 。

材料科学:先进材料合成

该化合物独特的性质,特别是其氟化部分,可能对合成先进材料至关重要。 由于氟原子的吸电子效应,这些材料可能会表现出增强的稳定性和性能 。

环境科学:污染监测

该化合物在环境科学中的潜在应用包括污染监测。 其作为化学传感器的能力可以用于检测各种环境污染物,有助于评估和管理环境健康 。

分析化学:分子探针

在分析化学中,2-氨基-5-(二氟甲氧基)-4-甲氧基苯甲酸可以作为分子探针。 其结构允许开发能够检测、量化和研究不同化学物质的测定和测试方法 。

生物化学:酶抑制研究

该化合物的结构表明其在生物化学中用于酶抑制研究的潜力。 二氟甲氧基和甲氧基可能与酶的活性位点相互作用,从而提供对酶机制和途径的见解 。

药理学:药物开发

在药理学中,该化合物可能是药物开发中的前体。 其氟化结构可能有助于新药理学试剂的药理特性,可能导致新型药物的诞生 。

化学工程:工艺优化

最后,在化学工程中,该化合物可能参与工艺优化。 其在各种条件下的稳定性在设计和改进化学工艺和生产方法中可能有利 。

生物活性

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and two methoxy groups on its aromatic ring, with the difluoromethoxy substituent enhancing its chemical properties, which may influence its biological activity and reactivity.

The molecular formula of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid is C12H12F2N2O4, with a molecular weight of 288.23 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's interaction with specific molecular targets. The difluoromethoxy group increases lipophilicity, enhancing cellular penetration. Inside the cell, it can modulate the activity of enzymes and receptors, leading to diverse biological effects. The amino group and difluoromethoxy substituent can form hydrogen bonds with proteins, influencing various signaling pathways.

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid. It has been shown to inhibit epithelial–mesenchymal transition (EMT), a critical process in pulmonary fibrosis development. In vitro experiments using A549 lung epithelial cells stimulated with TGF-β1 demonstrated that treatment with this compound resulted in:

- Decreased expression of α-smooth muscle actin (α-SMA), vimentin, and collagen I.

- Increased expression of E-cadherin.

- Reduced phosphorylation levels of Smad2/3, indicating inhibition of the TGF-β signaling pathway.

These findings suggest that the compound effectively reduces EMT and fibrosis in pulmonary tissues .

In Vivo Studies

In vivo studies further corroborate the antifibrotic effects observed in vitro. In a rat model of bleomycin-induced pulmonary fibrosis, administration of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid led to:

- Improved lung function and reduced weight loss associated with fibrosis.

- Decreased inflammatory cell counts and levels of inflammatory cytokines in bronchoalveolar lavage fluid.

- Reduced expression of fibrotic markers such as hydroxyproline and total collagen in lung tissue .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | Contains an amino group and two methoxy groups | Exhibits notable antifibrotic activity |

| 3-Amino-4-(trifluoromethoxy)benzoic acid | Trifluoromethoxy instead of difluoromethoxy | Different reactivity profile |

| 5-Amino-2-(difluoromethoxy)benzoic acid | Similar structure but lacks methoxy groups | Less potent in certain assays |

This table illustrates how the presence of specific functional groups influences biological activity, particularly in terms of antifibrotic effects.

Case Studies

Several case studies have documented the efficacy of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid in laboratory settings:

- Study on Pulmonary Fibrosis : A study involving A549 cells demonstrated that treatment with various concentrations (50, 100, and 200 µM) significantly reduced TGF-β1-induced cell viability and EMT markers over time .

- Animal Model Research : In a rat model subjected to bleomycin treatment to induce pulmonary fibrosis, administration of the compound resulted in significant improvements in lung histology and function, highlighting its therapeutic potential .

属性

IUPAC Name |

2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVWLHHXAMIXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。